molecular formula C20H15N3O2 B11693736 Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B11693736
M. Wt: 329.4 g/mol
InChI Key: MVBSJTBKFFPJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C19H17N3O2. Its unique structure features a pyrazole ring fused with a pyrimidine moiety, which contributes to its biological activity. The presence of phenyl groups at the 5 and 7 positions enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial regulators of the cell cycle and are often overactive in cancer cells. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in various cancer cell lines.

Key Mechanisms:

  • Inhibition of CDK Activity : The compound binds to the ATP-binding pocket of CDKs, preventing their activation.
  • Induction of Apoptosis : By disrupting cell cycle progression, it triggers apoptotic pathways in cancer cells.
  • Anti-inflammatory Effects : It may also modulate inflammatory pathways by inhibiting specific kinases involved in inflammation.

Biological Activity Evaluation

Several studies have evaluated the biological activity of this compound through in vitro assays and in vivo models.

Anticancer Activity

A notable study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The IC50 values ranged from 14.2 to 21.2 μM, indicating moderate potency compared to standard chemotherapy agents like 5-fluorouracil .

Cell Line IC50 (μM) Reference
A54917.0
MDA-MB-23118.1
HepG2>40

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazolo and pyrimidine rings can significantly impact biological activity. For instance:

  • Substitution at the 3-position with various alkyl groups enhances potency.
  • The presence of electron-withdrawing groups increases binding affinity to CDKs.

Case Studies

  • In Vitro Studies : A series of derivatives were synthesized and screened for their ability to inhibit CDK2. Compounds with methyl or ethoxycarbonyl substitutions showed enhanced antitumor activity compared to unsubstituted analogs .
  • In Vivo Models : In animal models of cancer, administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups .

Properties

IUPAC Name

methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-25-20(24)17-13-19-21-16(14-8-4-2-5-9-14)12-18(23(19)22-17)15-10-6-3-7-11-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBSJTBKFFPJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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